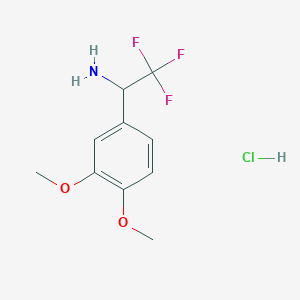

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Vue d'ensemble

Description

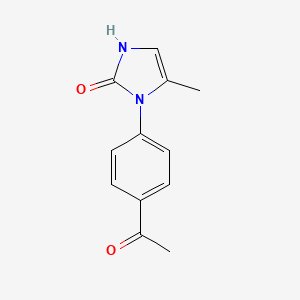

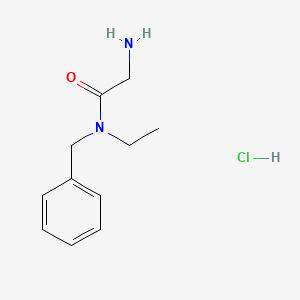

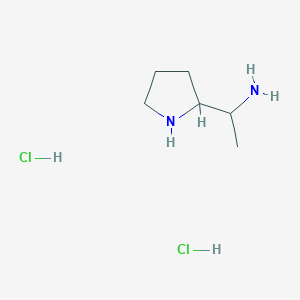

The compound “1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride” is an organic compound containing a phenyl ring with two methoxy groups (OCH3) attached at the 3rd and 4th positions. It also has a trifluoroethan-1-amine group attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with methoxy groups and a trifluoroethan-1-amine group. The presence of the trifluoro group would introduce a significant degree of electronegativity due to the fluorine atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine could participate in reactions typical of amines, such as acid-base reactions. The methoxy groups might undergo reactions typical of ethers .Applications De Recherche Scientifique

Chemical Synthesis and Reactions :

- Yap et al. (2014) developed a novel amine ligand synthesized from 1-(2,5-dichlorophenyl)ethanone, which was then used to create diastereomeric palladium complexes. These complexes were efficient in promoting asymmetric hydrophosphination reactions (Yap et al., 2014).

- Hanamoto et al. (2003) discussed the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate and its reactions with various secondary amines, leading to the production of novel compounds (Hanamoto et al., 2003).

Application in Organic Electronics :

- Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized triphenylamine and its dimer, which were used as hole-injecting/hole-transporting layers in organic light-emitting devices, demonstrating improved efficiency and luminance (Li et al., 2012).

Material Science :

- Chung et al. (2008) prepared a novel trifluoromethyl-substituted bis(ether amine) monomer, used in synthesizing fluorinated polyimides. These polyimides were notable for their solubility, low moisture absorption, low dielectric constants, and excellent thermal stability (Chung et al., 2008).

- Sheng et al. (2011) synthesized organosoluble fluorinated polyimides based on a new trifluoromethylated bis(ether amine) monomer. These polyimides exhibited low moisture absorption, low dielectric constants, and good optical transparency, making them suitable for various applications (Sheng et al., 2011).

Biochemical Studies :

- Pettit et al. (2003) discussed the synthesis and biological evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives as potential antineoplastic agents. This research highlighted the use of similar compounds in developing cancer treatment drugs (Pettit et al., 2003).

Environmental Science :

- Nie et al. (2014) investigated the kinetics of oxidation of a lignin model compound (1-(3,4-Dimethoxyphenyl)ethanol) with chlorine dioxide. This research provided insights into the bleaching process in the pulp and paper industry and its environmental impact (Nie et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2.ClH/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJOLGJBXGVWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(F)(F)F)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)

![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)